

# A Technical Guide to 3,5-Dichloro-2hydroxybenzamide

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Compound of Interest

Compound Name: 3,5-Dichloro-2-hydroxybenzamide

Cat. No.: B094599 Get Quote

CAS Number: 17892-26-1

This technical guide provides an in-depth overview of **3,5-Dichloro-2-hydroxybenzamide**, a halogenated derivative of salicylamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and a review of its potential biological activities, drawing parallels with related salicylamide derivatives.

## **Chemical and Physical Properties**

**3,5-Dichloro-2-hydroxybenzamide**, also known as 3,5-Dichlorosalicylamide, is a small molecule with the molecular formula  $C_7H_5Cl_2NO_2$ . Its chemical structure features a benzamide core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2 of the benzene ring. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	
CAS Number	17892-26-1	
Molecular Formula	C7H5Cl2NO2	
Molecular Weight	206.03 g/mol	
Appearance	White to off-white crystalline powder	
Boiling Point	267.3 °C at 760 mmHg	
LogP	2.49820	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

## **Synthesis Protocol**

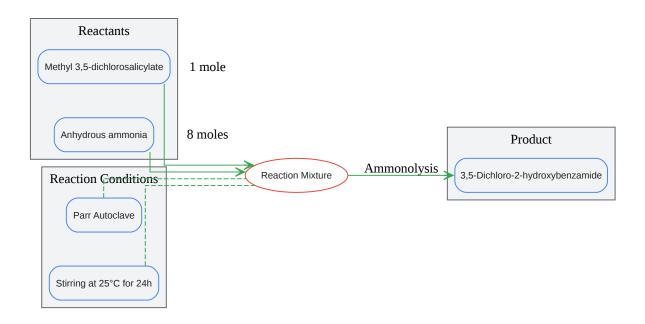
A representative method for the preparation of **3,5-Dichloro-2-hydroxybenzamide** involves the ammonolysis of a corresponding ester, methyl **3,5-dichlorosalicylate**.[1]

Experimental Protocol: Preparation of 3,5-Dichlorosalicylamide[1]

- Materials:
  - Methyl 3,5-dichlorosalicylate
  - Anhydrous ammonia
- Apparatus:
  - o 1-liter Parr autoclave
- Procedure:
  - Charge the 1-liter Parr autoclave with 221 g (1 mole) of methyl 3,5-dichlorosalicylate.
  - Introduce 140 g (8 moles) of anhydrous ammonia into the autoclave.



- Stir the reaction mixture at 25°C for 24 hours.
- Upon completion of the reaction, vent the excess ammonia in a fume hood.
- The resulting solid product, 3,5-Dichloro-2-hydroxybenzamide, can be collected and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.



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Synthetic workflow for **3,5-Dichloro-2-hydroxybenzamide**.

## **Biological Activity and Potential Applications**

Salicylamides, as a class of compounds, are known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] The mechanism of action for many salicylamides involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, fever, and inflammation.[3][4]



The introduction of halogen atoms, such as chlorine, into the salicylamide scaffold can significantly modulate the biological activity. Halogenated salicylamides have garnered attention for their potential as antimicrobial and anticancer agents.[5]

While specific quantitative biological data for **3,5-Dichloro-2-hydroxybenzamide** is limited in publicly available literature, studies on closely related compounds provide valuable insights. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against Gram-positive bacteria and some pathogenic fungi.[6] The minimum inhibitory concentrations (MIC) for some of these derivatives against various microbial strains are summarized in Table 2.

Compound Derivative	Microorganism	MIC (μg/mL)
Hydrazone with thien-2-yl group	S. aureus TCH 1516	16
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent	S. aureus TCH 1516	2-8
Hydrazone with 5-nitrothien-2- yl moiety	C. auris (multidrug-resistant)	16

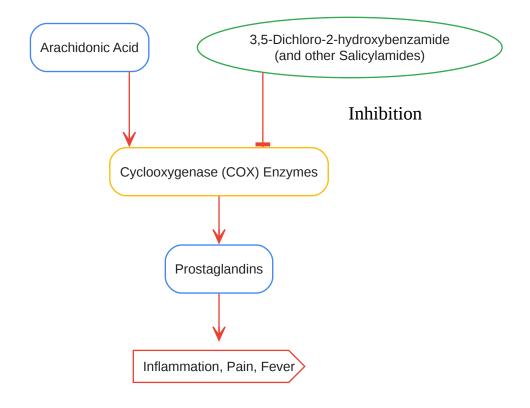
Data extracted from a study on derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

These findings suggest that the 3,5-dichloro-2-hydroxyphenyl moiety can serve as a critical pharmacophore in the design of novel antimicrobial agents.

# Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2][3] This inhibition is responsible for the analgesic and antipyretic effects.





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General mechanism of action for salicylamides.

### Conclusion

**3,5-Dichloro-2-hydroxybenzamide** is a halogenated salicylamide with potential for further investigation in medicinal chemistry. Its synthesis is achievable through established chemical routes. While detailed biological studies on this specific compound are not widely reported, the known antimicrobial and anticancer activities of related chlorinated salicylamide derivatives highlight its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of **3,5-Dichloro-2-hydroxybenzamide**.

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